Structural Uniqueness: Positional Bromine Isomer Differentiation vs. 2-Bromobenzoyl Analog
2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (Target Compound, CAS 946281-05-6) is distinguished from its closest positional isomer, 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8), solely by the position of the bromine atom on the benzoyl ring (meta vs. ortho) [1]. While no direct comparative bioactivity data are currently available for this specific pair, precedent from the piperazinylpyrimidine literature demonstrates that halogen position on the benzoyl moiety can alter kinase selectivity and cellular potency through differential steric and electronic effects within the ATP-binding pocket [2]. This structural distinction constitutes a critical procurement specification: ordering the incorrect isomer would introduce an uncontrolled variable.
| Evidence Dimension | Bromine substitution position on benzoyl ring |
|---|---|
| Target Compound Data | 3-Bromobenzoyl (meta-substituted) |
| Comparator Or Baseline | 2-Bromobenzoyl (ortho-substituted, CAS 946213-33-8) |
| Quantified Difference | Positional isomerism; no quantitative activity difference data available for direct comparison |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
For procurement, confirming the 3-bromo (meta) substitution is essential to avoid the 2-bromo (ortho) isomer, which may exhibit different target binding and biological activity, potentially invalidating experimental results.
- [1] PubChem. Compound Summary for CID 27477702: 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine. National Center for Biotechnology Information. View Source
- [2] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. View Source
